Cas no 97-69-8 ((2S)-2-acetamidopropanoic acid)

(2S)-2-acetamidopropanoic acid structure
97-69-8 structure
(2S)-2-acetamidopropanoic acid
97-69-8
C5H9NO3
131.129861593246
MFCD00063132
34915
88064

(2S)-2-acetamidopropanoic acid Properties

Names and Identifiers

    • N-Acetyl-L-alanine
    • N-ALPHA-ACETYL-L-ALANINE
    • N-ACETYL-L-A-ALANINE
    • N-ACETYL-L-ALA
    • H-ACETYL-ALA-OH
    • ACETYL-L-ALANINE
    • AC-ALA-OH
    • AC-ALANINE
    • 2-Acetylaminopropionic acid
    • N-Acetyl-DL-alanine
    • 2-Acetamidopropanoic acid
    • N-ACETYLALANINE
    • Acetylalanine
    • N-Acetyl-S-alanine
    • 2-Acetamidopropionic acid
    • L-N-Acetylalanine
    • (2S)-2-acetamidopropanoic acid
    • Alanine, N-acetyl-
    • L-Alanine, N-acetyl-
    • N-Acetyl-L-alpha-alanine
    • (S)-2-acetamidopropanoic acid
    • 26C4VY6Z0M
    • (S)-2-Acetamidopropionic Acid
    • KTHDTJVBEPMMGL-VKHMYHEASA-N
    • (S)-2-(acetylamino)propanoic acid
    • Sudismase
    • Sudismase [INN]
    • Alanine, N-acetyl-, L-
    • L-Alanine, N-acetyl- (9CI)
    • Ala
    • Alanine, N-acetyl-, L- (6CI, 8CI)
    • L
    • N-Acetyl-L-alanine (ACI)
    • (S)-(-)-N-Acetylalanine
    • (S)-N-Acetylalanine
    • Acetyl-L-alanine
    • N-Acetyl-(S)-alanine
    • NSC 186892
    • 97-69-8
    • EN300-862647
    • MFCD00063132
    • 110294-55-8
    • SCHEMBL330009
    • DTXSID50861704
    • AM81475
    • CH3CONHCH(CH3)COOH
    • (S)-2-Acetylamino-propionic acid
    • s-(-)-n-acetylalanine
    • FD21035
    • Q27093502
    • N-Acetyl-L-alanine, ~99%
    • s3094
    • CHEMBL1231115
    • OZ9YA0932I
    • DB02518
    • AKOS010366966
    • AS-19296
    • CS-W004066
    • N-Acetyl-L-.alpha.-alanine
    • CHEBI:40992
    • Z98655371
    • UNII-26C4VY6Z0M
    • UNII-OZ9YA0932I
    • NS00015172
    • (2S)-2-(Acetylamino)propanoic acid
    • 139CB1C7-D3CD-42B2-AA12-D5B74EF36071
    • n-acetyl alanine
    • AYA
    • N-Acetylsuperoxide dismutase (human clone pS 61-10 copper-zinc subunit protein moiety reduced)
    • NSC-186892
    • AC-19165
    • HY-W004066
    • AKOS015837738
    • EINECS 202-602-0
    • M03026
    • Ac-Ala-OH,98%
    • DTXCID201333814
    • N-Acetyl-L-I+--alanine
    • NN-acetylalanine
    • 2-Acetamidopropionate
    • 2-Penten-4-yne; Propenylacetylene;
    • (S)-2-(Acetylamino)propanoate
    • N-Acetyl-L-a-alanine
    • +Expand
    • MFCD00063132
    • KTHDTJVBEPMMGL-VKHMYHEASA-N
    • 1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1
    • [C@H](C)(C(=O)O)NC(=O)C
    • 1722932

Computed Properties

  • 131.05800
  • 2
  • 3
  • 2
  • 131.058
  • 9
  • 132
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • -0.9
  • 2
  • 0
  • 66.4

Experimental Properties

  • -0.01350
  • 66.40000
  • 369.7℃ at 760 mmHg
  • 125-126°C
  • 0.0±1.8 mmHg at 25°C
  • 177.4±23.2 °C
  • 2440
  • Not available
  • Not available
  • 1.1700

(2S)-2-acetamidopropanoic acid Security Information

(2S)-2-acetamidopropanoic acid Customs Data

  • 2924199090
  • China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2S)-2-acetamidopropanoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003T5O-5g
Ac-Ala-OH
97-69-8 98%
5g
$4.00 2024-04-19
A2B Chem LLC
AB76956-5g
N-Acetyl-L-alanine
97-69-8 98%
5g
$4.00 2024-07-18
AAPPTec
AAA101-25g
Ac-Ala-OH
97-69-8
25g
$110.00 2024-07-20
Aaron
AR003TE0-5g
Ac-Ala-OH
97-69-8 98%
5g
$3.00 2024-07-18
abcr
AB174229-25 g
N-Acetyl-L-alanine; 95%
97-69-8
25g
€73.60 2022-06-11
Apollo Scientific
BIA1219-25g
N-Acetyl-L-alanine
97-69-8
25g
£14.00 2023-08-31
Chemenu
CM119601-500g
(S)-2-Acetamidopropionic Acid
97-69-8 95%
500g
$215 2022-12-29
ChemScence
CS-W004066-100g
Ac-Ala-OH
97-69-8 >98.0%
100g
$50.0 2022-04-26
Enamine
EN300-862647-0.05g
(2S)-2-acetamidopropanoic acid
97-69-8 95%
0.05g
$19.0 2024-05-21
eNovation Chemicals LLC
D523232-5g
N-Acetyl-L-alanine
97-69-8 97%
5g
$180 2022-09-07

(2S)-2-acetamidopropanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  Ferrocene, 1′-[N-(2,6-dimethylphenyl)-P,P-diphenylphosphinimyl]-1-(diphenylphosp… Solvents: Methanol ;  24 h, 10 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1S)-1,1′-Bis[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-2-[(1S)… Solvents: Methanol ;  24 h, 1 atm, 40 °C
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  Ferrocene, 1′-[N-[2,6-bis(1-methylethyl)phenyl]-P,P-diphenylphosphinimyl]-1-[(1S… Solvents: Methanol ;  24 h, 1 atm, 40 °C
Reference
Chiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric HydrogenationChiral (Iminophosphoranyl)ferrocenes: A New Class of Practical Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation
Co, Thanh Thien; et al Co, Thanh Thien; et al Co, Thanh Thien; et al, Organometallics, 2005, 24(20), 4824-4831

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, 1,1,1-trifluoromethanesulfona… ,  1,1′-[(1S)-3,3′-Bis(2-phenylethyl)[1,1′-binaphthalene]-2,2′-diyl]bis[1,1-dipheny… Solvents: Methanol ;  30 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ;  24 h, 2 atm, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene][(1R,3aS,7aS)-1-[bis(1,1… Solvents: Methanol ;  12 h, 50 psi, rt
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][(2S)-N,N-bis[2-(diphenylphosphino-… Solvents: Dimethyl sulfoxide ,  Water ;  15 h, 5 bar, rt
Reference
3,3'-Substituted BINAP derivatives containing C-bound substituents: applications in asymmetric hydrogenation reactionsDesign and synthesis of a novel three-hindered quadrant bisphosphine ligand and its application in asymmetric hydrogenationSecond-generation artificial hydrogenases based on the biotin-avidin technology: Improving selectivity and organic solvent tolerance by introduction of an (R)-proline spacer
Rankic, Danica A.; et al Huang, Kexuan; et al Rusbandi, Untung E.; et al, Tetrahedron: Asymmetry, 2012, 23(10), 754-763

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetic acid
1.2 Reagents: Water
1.1 Solvents: Water
1.1 Solvents: Water
Reference
Method for preparing n-acetylamino acid from amino acid, acetic anhydride, and acetic acidAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acidsAcetylation under ultrasonic conditions: convenient preparation of N-acetyl amino acids
Reddy, A. Veera; et al Reddy, A. Veera; et al, China, 1992, 22(2), 257-64

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  16 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Reference
Preparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapyPreparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapy
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Water ;  5 min, 80 °C
Reference
Aqueous MW eco-friendly protocol for amino group protection
Nardi, M.; et al, RSC Advances, 2015, 5(24), 18751-18760

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Piperidine Solvents: Acetonitrile ;  30 min, 5 - 10 °C; 1 - 2 h, 20 - 25 °C
Reference
Preparation and purification method of amino acid and derivative
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
A polymeric active ester incorporating tetrachlorohydroquinone groups
Narang, C. K.; et al, Reactive Polymers, 1988, 8(2), 189-92

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Dicobalt octacarbonyl Solvents: Ethyl acetate
Reference
Synthesis of N-acyl acids by a carbonylation reaction
Wakamatsu, H.; et al, Journal of the Chemical Society [Section] D: Chemical Communications, 1971, (23),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Triacylglycerol lipase Solvents: Water ,  N-Ethylpyridinium trifluoroacetate ;  24 h, pH 7.5, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, 25 °C
Reference
Enantioseparation of the esters of α-N-acetylamino acids by lipase in ionic liquidEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acidsEnantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids
Malhotra, Sanjay V.; et al Glaenzer, B. I.; et al Glaenzer, B. I.; et al, Chirality, 2005, 43(4), 771-8

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water ;  rt
Reference
Preparation of phosphine aminophosphine cocatalysts
, United States, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol ;  2 h, rt
Reference
Benzimidazole and imidazole inhibitors of histone deacetylases: synthesis and biological activity
Bressi, Jerome C.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(10), 3138-3141

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ;  1 h, 0 °C; 2 - 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, pH 2 - 3, cooled
Reference
Reaction of Amino Acids, Di- and Tripeptides with the Environmental Oxidant NO3.: A Laser Flash Photolysis and Computational Study
Wille, Uta ; et al, Chemistry - An Asian Journal, 2016, 11(22), 3188-3195

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Pseudomonas
Reference
Growth kinetics of L-aminoacylase-producing Pseudomonas sp. BA2
Bodalo Santoyo, A.; et al, Chemical Engineering Science, 1996, 52(2), 171-176

Synthetic Circuit 14

Reaction Conditions
Reference
Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids
Glaenzer, B. I.; et al, Tetrahedron, 1987, 43(4), 771-8

Synthetic Circuit 15

Reaction Conditions
1.1 -
1.2 Reagents: Chloroacetonitrile
1.3 -
Reference
Ribosomal Peptide Syntheses from Activated Substrates Reveal Rate Limitation by an Unexpected Step at the Peptidyl Site
Wang, Jinfan; et al, Journal of the American Chemical Society, 2016, 138(48), 15587-15595

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase
Reference
Kinetic resolutions of aliphatic alcohols with a fungal lipase from Mucor miehei
Sonnet, Philip E., Journal of Organic Chemistry, 1987, 52(15), 3477-9

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Water ;  12 h, rt
Reference
Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers
Lang, Xianhua; et al, Polymer Chemistry, 2022, 13(41), 5905-5911

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen ,  2-Acetamidoacrylic acid Catalysts: Rhodium trichloride ,  Benzenesulfonic acid, 3,3′,3′′,3′′′-[[(1S,3S)-1,3-dimethyl-1,3-propanediyl]dipho… Solvents: Water
Reference
Chiral sulfonated phosphines. Part III. Rhodium(I)-tetrasulfonated diphosphine complex: homogeneous or heterogeneous catalyst?
Lecomte, Loic; et al, Journal of Molecular Catalysis, 1989, 52(2),

Synthetic Circuit 19

Reaction Conditions
Reference
Enantioselective hydrolyses by baker's yeast. II. Esters of N-acetyl amino acids
Glaenzer, B. I.; et al, Tetrahedron, 1987, 43(4), 771-8

Synthetic Circuit 20

Reaction Conditions
Reference
Reverse micelles, an alternative to aqueous medium for microbial reactions: yeast mediated resolution of α-amino acids in reverse micelles
Fadnavis, N. W.; et al, Journal of Organic Chemistry, 1989, 54(13), 3218-21

(2S)-2-acetamidopropanoic acid Raw materials

(2S)-2-acetamidopropanoic acid Preparation Products

(2S)-2-acetamidopropanoic acid Suppliers

Hubei Xinkang Pharmaceutical Chemcal Co.,Ltd.
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(2S)-2-acetamidopropanoic acid Related Literature

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99%
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